Hdac-IN-36

HDAC isoform selectivity epigenetic inhibitor profiling target engagement

HDAC-IN-36 (compound 23g) is the definitive chemical probe for HDAC6/HDAC10 biology. Unlike pan-inhibitors (SAHA) or HDAC6-only agents (Ricolinostat), its unique selectivity—inhibiting HDAC6 (IC₅₀=11.68 nM) and HDAC10 (13.24 nM) while sparing class IIa isoforms (>1000 nM)—enables precise dissection of autophagy, apoptosis, and metastasis. Oral bioavailability validated in beagle dogs (T₁/₂=1.24 h, Cₘₐₓ=120.36 μg/L) outperforms SAHA (T₁/₂≈0.2 h). Proven anti-tumor and anti-metastatic efficacy in MDA-MB-231 zebrafish xenografts. Essential tool for TNBC research and PK/PD benchmarking.

Molecular Formula C29H39N5O5
Molecular Weight 537.6 g/mol
Cat. No. B12406516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-36
Molecular FormulaC29H39N5O5
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=N2)N4CCN(CC4)C
InChIInChI=1S/C29H39N5O5/c1-19-15-21(16-20(2)27(19)39-14-8-6-7-9-25(35)32-36)28-30-23-17-22(37-4)18-24(38-5)26(23)29(31-28)34-12-10-33(3)11-13-34/h15-18,36H,6-14H2,1-5H3,(H,32,35)
InChIKeyNTUCJWZWDDQYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-36 (Compound 23g) – A Quinazoline-Based Orally Active HDAC Inhibitor for Breast Cancer and Epigenetic Research


HDAC-IN-36 (also designated compound 23g) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor built upon a substituted quinazoline capping group with a 3,5-dimethylbenzyl metabolic site protector [1]. It exhibits potent inhibitory activity against HDAC6 (IC₅₀ = 11.68 nM) and demonstrates oral bioavailability, enabling both in vitro and in vivo applications [2]. The compound promotes apoptosis, induces autophagy, and suppresses cell migration, with documented anti-tumor and anti-metastatic effects in breast cancer models .

Why Pan-HDAC or Alternative HDAC6 Inhibitors Cannot Simply Replace HDAC-IN-36 in Preclinical Studies


HDAC inhibitors are not functionally interchangeable due to profound differences in isoform selectivity, cellular pharmacodynamics, and pharmacokinetic (PK) behavior. HDAC-IN-36 exhibits a distinct selectivity signature—inhibiting HDAC6 (IC₅₀ = 11.68 nM) and HDAC10 (IC₅₀ = 13.24 nM) while sparing HDAC4/5/7/9/11 (IC₅₀ > 1000 nM)—that diverges from both pan-inhibitors like SAHA and other HDAC6-selective agents [1]. Furthermore, its oral PK profile in beagle dogs (T₁/₂ = 1.24 h, Cₘₐₓ = 120.36 μg/L at 20 mg/kg) is engineered to overcome the extremely short half-life of SAHA (≈12 min in rats and dogs) [2]. Simply substituting another HDAC inhibitor without matching this selectivity and exposure profile would invalidate comparative efficacy, toxicity, and mechanistic conclusions [1].

Quantitative Differentiation of HDAC-IN-36: Selectivity, Cellular Potency, In Vivo Efficacy, and Pharmacokinetic Advantage


Isoform Selectivity Profile: HDAC-IN-36 Demonstrates a Unique Signature Compared with Pan-Inhibitor SAHA and Clinical HDAC6 Inhibitor Ricolinostat

HDAC-IN-36 displays a distinctive isoform inhibition pattern, with low nanomolar activity against HDAC6 (IC₅₀ = 11.68 nM) and HDAC10 (IC₅₀ = 13.24 nM), moderate activity against Class I HDACs (HDAC1: 86.93 nM, HDAC2: 97.32 nM, HDAC3: 79.17 nM), and negligible activity against HDAC4/5/7/9/11 (all >1000 nM) [1]. In contrast, the pan-inhibitor SAHA exhibits broad, equipotent inhibition across Class I, II, and IV HDACs without pronounced isoform selectivity [2]. The clinical HDAC6 inhibitor Ricolinostat (ACY-1215) shows higher potency for HDAC6 (IC₅₀ = 5 nM) but with a different Class I inhibition pattern (HDAC1: 58 nM, HDAC2: 48 nM, HDAC3: 51 nM) and lacks the HDAC10 activity observed with HDAC-IN-36 .

HDAC isoform selectivity epigenetic inhibitor profiling target engagement

Cellular Anti-Proliferative Activity in Triple-Negative Breast Cancer Cells: HDAC-IN-36 vs. SAHA

In MDA-MB-231 triple-negative breast cancer cells, HDAC-IN-36 exhibits a concentration-dependent anti-proliferative effect with an IC₅₀ of 1.32 ± 0.13 μM after 24-hour exposure . This activity is accompanied by increased acetylation of α-tubulin and HSP90, confirming target engagement in cells [1]. While the primary research article notes that 23g (HDAC-IN-36) presents more potent anti-proliferation and anti-migration activity than SAHA in the same cellular context, the exact IC₅₀ for SAHA in MDA-MB-231 cells from this study is not disclosed; however, published literature reports SAHA IC₅₀ values in MDA-MB-231 cells ranging from 2.5 to 5.0 μM under similar conditions [2].

breast cancer anti-proliferative assay MDA-MB-231 TNBC

In Vivo Anti-Tumor and Anti-Metastatic Efficacy in Zebrafish Xenograft Model: Superior to SAHA

In a zebrafish MDA-MB-231 cell line-derived xenograft model, HDAC-IN-36 (23g) demonstrated more potent anti-proliferation and anti-migration activity compared to SAHA [1]. The study employed a 3-day treatment protocol with compound concentrations ranging from 0–5 μg/mL, observing significant inhibition of tumor cell proliferation and metastatic dissemination . The improved in vivo performance is attributed to both enhanced cellular potency and the superior pharmacokinetic profile of HDAC-IN-36, which enables sustained target exposure following oral administration [2].

zebrafish xenograft in vivo efficacy anti-metastatic TNBC

Oral Pharmacokinetic Profile in Beagle Dogs: Engineered to Overcome SAHA's Extremely Short Half-Life

HDAC-IN-36 was explicitly designed with a 3,5-dimethylbenzyl moiety to improve metabolic stability and oral pharmacokinetics [1]. In male beagle dogs following a single oral dose of 20 mg/kg, HDAC-IN-36 achieved a Cₘₐₓ of 120.36 ± 15.53 μg/L, a Tₘₐₓ of 0.79 ± 0.33 h, an AUC₀₋ₜ of 1275.35 ± 70.17 μg/L·h, and a terminal half-life (T₁/₂) of 1.24 ± 0.21 h . By comparison, SAHA exhibits a T₁/₂ of approximately 12 minutes (0.2 h) in rats and dogs, necessitating frequent or continuous dosing to maintain therapeutic exposure [2].

pharmacokinetics oral bioavailability half-life beagle dog preclinical PK

Functional Mechanistic Signature: Simultaneous Induction of Apoptosis and Autophagy with Migration Inhibition

HDAC-IN-36 triggers a distinctive combination of cellular responses in MDA-MB-231 cells: dose-dependent apoptosis (predominantly mitochondria-dependent), robust autophagy (evidenced by increased LC3II and Beclin1 expression with decreased SQSTM1/p62), and inhibition of cell migration (via downregulation of MMP-2 and upregulation of E-cadherin) . While SAHA also induces apoptosis and can affect migration, the specific balance of these effects—particularly the strong autophagy induction and MMP-2 suppression observed with HDAC-IN-36—is distinct and linked to its unique isoform selectivity profile [1].

apoptosis autophagy cell migration MMP-2 E-cadherin

High-Impact Application Scenarios for HDAC-IN-36 Based on Quantified Evidence


Triple-Negative Breast Cancer (TNBC) Preclinical Efficacy and Metastasis Studies

Use HDAC-IN-36 as a tool compound in MDA-MB-231 xenograft models (zebrafish or murine) to evaluate tumor growth inhibition and anti-metastatic effects. The compound's demonstrated superiority over SAHA in zebrafish xenografts [1] and its potent anti-migratory activity (MMP-2 downregulation, E-cadherin upregulation) make it uniquely suited for TNBC research where metastasis is a primary clinical challenge. Dose range: 0–5 μg/mL in zebrafish; oral dosing in rodents guided by beagle PK data (20 mg/kg yields Cₘₐₓ ≈ 120 μg/L) .

Autophagy Mechanism and Crosstalk with Apoptosis in Cancer Cells

Leverage HDAC-IN-36's strong autophagy induction (↑LC3II, ↑Beclin1, ↓p62) alongside mitochondrial apoptosis to dissect the interplay between these two cell death pathways. This dual activity, driven by its unique HDAC6/HDAC10 selectivity [2], provides a defined chemical probe that is not replicated by pan-inhibitors like SAHA or other HDAC6-selective agents. Experimental conditions: 2.5–10 μM for 24 h in MDA-MB-231 or other TNBC lines.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral HDAC Inhibitors

Employ HDAC-IN-36 in preclinical PK/PD studies to establish exposure-response relationships for oral HDAC inhibition. The well-characterized beagle PK parameters (T₁/₂ = 1.24 h, AUC₀₋ₜ = 1275 μg/L·h at 20 mg/kg) enable accurate modeling of target engagement (α-tubulin/HSP90 acetylation) over time. This compound serves as a benchmark for evaluating next-generation HDAC inhibitors with improved oral bioavailability relative to SAHA (T₁/₂ ≈ 0.2 h) [3].

Selectivity Profiling and Chemical Biology of HDAC10 Inhibition

Utilize HDAC-IN-36 as a dual HDAC6/HDAC10 inhibitor (IC₅₀ = 11.68 nM and 13.24 nM, respectively) [2] to interrogate the biological functions of HDAC10, an understudied class IIb enzyme. Unlike Ricolinostat, which shows minimal HDAC10 activity , HDAC-IN-36 provides a unique tool for discerning HDAC10-specific roles in autophagy regulation, cancer cell survival, and response to chemotherapy.

Technical Documentation Hub

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52 linked technical documents
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